molecular formula C6H4N2O B11772683 Furo[2,3-d]pyrimidine CAS No. 272-02-6

Furo[2,3-d]pyrimidine

Cat. No.: B11772683
CAS No.: 272-02-6
M. Wt: 120.11 g/mol
InChI Key: KQGXYVJZOMKLSA-UHFFFAOYSA-N
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Description

Furo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is a fused pyrimidine derivative, which means it contains a pyrimidine ring fused with a furan ring. The unique structure of this compound allows it to exhibit diverse biological activities, making it a valuable scaffold for the development of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furo[2,3-d]pyrimidine typically involves the condensation of 2-amino furans with various aldehydes or ketones under acidic or basic conditions. One common method is the one-pot condensation reaction, which provides a straightforward approach to constructing the this compound scaffold . Another method involves the use of thionyl chloride (SOCl2) for chlorination, followed by coupling with aniline derivatives .

Industrial Production Methods

Industrial production of this compound often employs combinatorial synthesis techniques to generate a library of derivatives. This approach allows for the rapid screening of multiple compounds for desired biological activities. The use of high-throughput screening and molecular docking techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-d]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to introduce functional groups for further derivatization .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted this compound derivatives, which exhibit enhanced biological activities. For example, halogenated derivatives have shown potent anticancer activity .

Scientific Research Applications

Furo[2,3-d]pyrimidine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:

Mechanism of Action

The mechanism of action of furo[2,3-d]pyrimidine involves the inhibition of protein kinases, which are enzymes responsible for transferring phosphate groups from ATP to specific amino acids in protein substrates. This inhibition disrupts cellular signaling processes, leading to the suppression of cell growth and proliferation. The compound’s ability to selectively inhibit protein kinases makes it a promising candidate for targeted cancer therapies .

Comparison with Similar Compounds

Furo[2,3-d]pyrimidine is often compared with other fused pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, and quinazoline. These compounds share similar structural features and biological activities but differ in their specific mechanisms of action and therapeutic potential .

This compound stands out due to its unique combination of a furan and pyrimidine ring, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

272-02-6

Molecular Formula

C6H4N2O

Molecular Weight

120.11 g/mol

IUPAC Name

furo[2,3-d]pyrimidine

InChI

InChI=1S/C6H4N2O/c1-2-9-6-5(1)3-7-4-8-6/h1-4H

InChI Key

KQGXYVJZOMKLSA-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=NC=NC=C21

Origin of Product

United States

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